4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
Description
Overview of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Materials Science
Thiazole is a five-membered heterocyclic compound featuring one sulfur and one nitrogen atom. This aromatic ring system is a cornerstone in the fields of medicinal chemistry and materials science due to its versatile chemical properties and ability to interact with biological systems. In medicinal chemistry, the thiazole nucleus is a privileged scaffold found in a wide array of natural and synthetic compounds. A notable example is its presence in Thiamine (Vitamin B1), which is essential for metabolism. Synthetically, the thiazole ring is integral to numerous pharmaceuticals, including antimicrobials like Sulfathiazole, antiretroviral drugs such as Ritonavir, and antifungal agents like Abafungin. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihistaminic properties.
Beyond medicine, thiazole derivatives have found applications in materials science. For instance, they are used as vulcanizing accelerators in the rubber industry and as photographic sensitizers in the development of cyanine (B1664457) dyes. The fused-ring system, benzothiazole, also has significant commercial value, further highlighting the broad utility of this heterocyclic family.
Significance of the 1,3-Thiazole Scaffold in Biologically Active Molecules
The 1,3-thiazole isomer, in particular, is a frequently encountered motif in biologically active molecules and serves as a critical pharmacophore in drug design. Its structure allows for diverse substitutions at the 2, 4, and 5 positions, enabling fine-tuning of its physicochemical properties and biological targets. The arrangement of sulfur and nitrogen atoms facilitates various non-covalent interactions with biological macromolecules, such as enzymes and receptors, which is fundamental to its wide-ranging pharmacological effects.
Molecules built upon the 1,3-thiazole scaffold are associated with a remarkable number of biological activities. researchgate.net These include:
Antimicrobial: The scaffold is a key component in many antibacterial and antifungal agents.
Anticancer: Numerous thiazole derivatives have been developed as potent inhibitors of cancer cell proliferation.
Anti-inflammatory: Compounds containing the thiazole ring have shown significant anti-inflammatory effects.
Antiviral: The scaffold is present in drugs designed to combat viral infections.
Other Activities: Thiazole derivatives have also been investigated for antidiabetic, anticonvulsant, and antioxidant properties.
The stability of the thiazole ring and its capacity for functionalization make it an attractive starting point for the development of new therapeutic agents, allowing medicinal chemists to explore vast chemical spaces to identify novel drug candidates.
Contextualization of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine within Thiazole Research
Within the extensive family of thiazole derivatives, this compound stands out as a representative of the highly studied 2-aminothiazole (B372263) class. This compound features a methoxy-substituted phenyl ring at the 4-position and an amino group at the 2-position, structural features known to influence biological activity. The methoxyphenyl group can affect the molecule's lipophilicity and electronic properties, while the 2-amino group provides a key site for hydrogen bonding and further chemical modification.
Research into this specific compound and its analogues is driven by the established potential of the 2-aminothiazole scaffold. Studies have been conducted to synthesize, characterize, and evaluate the biological properties of this compound, particularly in the realm of antimicrobial applications. Its synthesis is commonly achieved via the Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction typically involves 2-bromo-1-(4-methoxyphenyl)ethanone and thiourea (B124793).
Chemical Synthesis and Characterization:
The synthesis of this compound has been reported through the reaction of 4-methoxyacetophenone with thiourea in the presence of iodine. nanomedicine-rj.com The process involves warming the reactants in a water bath, followed by purification steps to isolate the final product. nanomedicine-rj.com
The compound's structure has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. nanomedicine-rj.comresearchgate.net Crystallographic studies reveal that the molecule is not perfectly planar, with a dihedral angle of 14.8° between the benzene (B151609) and thiazole rings. researchgate.net
Interactive Table: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2104-04-3 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
| Melting Point | 204-208 °C |
| Appearance | Solid |
Interactive Table: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ/ppm) | Assignment | Reference |
| ¹H-NMR | 3.77 | -OCH₃ protons | nanomedicine-rj.com |
| 6.82 | -NH₂ protons | nanomedicine-rj.com | |
| 6.88 | C₅-H of thiazole ring | nanomedicine-rj.com | |
| 7.28, 7.76 | Phenyl group protons | nanomedicine-rj.com | |
| ¹³C-NMR | 55.54 | -OCH₃ | nanomedicine-rj.com |
| 99.79 | C₅ of thiazole ring | nanomedicine-rj.com | |
| 114.27, 127.30 | Phenyl C-H | nanomedicine-rj.com | |
| 128.34, 150.17 | Phenyl C (quaternary) | nanomedicine-rj.com | |
| 158.99 | C₄ of thiazole ring | nanomedicine-rj.com | |
| 168.55 | C₂ of thiazole ring | nanomedicine-rj.com |
Biological Activity:
The primary reported biological application for this compound is in the field of antimicrobials. A study utilized the compound to functionalize the surface of Fe₃O₄ magnetic nanoparticles. nanomedicine-rj.com These coated nanoparticles were then tested for their antibacterial efficacy. nanomedicine-rj.com
Interactive Table: Antibacterial Activity of Functionalized Nanoparticles
| Bacterial Strain | Type | Activity Observed |
| Escherichia coli | Gram-negative | Effective antibacterial agent |
| Staphylococcus aureus | Gram-positive | Effective antibacterial agent |
The results from this study confirm that this compound is a promising compound for developing new antibacterial materials. nanomedicine-rj.com While extensive anticancer screening data for this specific molecule is not widely published, its structural class remains a high-priority target in the search for novel oncology therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVEXKDPBRGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175251 | |
| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-04-3 | |
| Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine and Its Analogs
Classical and Modern Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The Hantzsch synthesis remains a fundamental and widely utilized approach, though modern adaptations have improved its efficiency and environmental footprint.
The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for constructing the thiazole ring. nih.gov The fundamental reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.combepls.com For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is commonly employed as the thioamide component. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.
Modern adaptations to the Hantzsch synthesis focus on improving reaction conditions, yields, and environmental safety. These include the use of various catalysts, solvent-free conditions, and microwave irradiation to accelerate the reaction. rsc.orgnih.gov For instance, catalysts like silica (B1680970) chloride, ammonium (B1175870) 12-molybdophosphate, and β-cyclodextrin have been successfully used. nih.govorganic-chemistry.org Performing the reaction under microwave irradiation can significantly reduce reaction times, often to just a few minutes, while providing excellent yields. nih.gov Some protocols have been developed in aqueous media or without any solvent, aligning with the principles of green chemistry. bepls.comorganic-chemistry.org
The 4-methoxyphenyl (B3050149) group at the C4 position of the thiazole ring is typically introduced through the ketone starting material. In the context of the Hantzsch synthesis, the precursor is an α-haloketone bearing the 4-methoxyphenyl substituent. The most common starting material for this purpose is 2-bromo-1-(4-methoxyphenyl)ethanone. nanobioletters.com This key intermediate is synthesized by the bromination of 4-methoxyacetophenone.
Alternatively, the synthesis can be performed in a one-pot fashion starting directly from 4-methoxyacetophenone. In this approach, a halogenating agent, such as iodine or N-bromosuccinimide (NBS), is added to the reaction mixture along with thiourea. nih.govnanomedicine-rj.com The halogenating agent reacts with the 4-methoxyacetophenone in situ to form the α-halo intermediate, which is immediately consumed in the condensation reaction with thiourea to form the thiazole ring.
The 2-amino group is a defining feature of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine and is sourced from the thioamide reactant in the Hantzsch synthesis. Thiourea (H₂NCSNH₂) is the most direct and widely used reagent for this purpose. organic-chemistry.orgnih.gov During the cyclization reaction with the α-haloketone, one of the amino groups of thiourea becomes the exocyclic 2-amino group of the thiazole, while the other nitrogen atom is incorporated into the ring at the 3-position. This method provides a straightforward and efficient way to install the desired functionality. researchgate.net
The versatility of this approach allows for the synthesis of N-substituted 2-aminothiazoles by using substituted thioureas. For example, reacting an α-haloketone with an N-aryl thiourea will yield a 2-(arylamino)thiazole derivative. nanobioletters.com
Specific Synthetic Routes for this compound
Specific and optimized procedures have been reported for the synthesis of the title compound, primarily leveraging variations of the Hantzsch reaction.
A common and effective one-pot method for synthesizing this compound involves the direct reaction of 4-methoxyacetophenone with thiourea in the presence of a halogen, typically iodine. nanomedicine-rj.comnih.gov This method avoids the separate step of preparing and isolating the α-haloacetophenone intermediate. researchgate.net
In a typical procedure, iodine and thiourea are combined, and 4-methoxyacetophenone is added to the mixture. nanomedicine-rj.com The reaction is often heated to facilitate the reaction. nanomedicine-rj.com Iodine serves as the halogenating agent, converting the acetophenone (B1666503) to 2-iodo-1-(4-methoxyphenyl)ethanone in situ. This reactive intermediate then undergoes the classical Hantzsch condensation with thiourea to form the final product. rsc.org After the reaction is complete, the product is typically isolated by treating the mixture with water, followed by washing with a solution of sodium thiosulfate (B1220275) to remove excess iodine, and then recrystallization. nanomedicine-rj.comprepchem.com
| Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|
| 4-Methoxyacetophenone | Thiourea, Iodine (I₂) | In situ α-iodination followed by Hantzsch cyclization | nanomedicine-rj.com |
While one-pot syntheses are efficient, multi-step routes offer greater control and may be necessary for producing analogs or for large-scale production where purification of intermediates is desired. A common multi-step approach involves the explicit synthesis and isolation of the α-haloketone intermediate. mdpi.com
Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one The synthesis begins with the bromination of commercially available 4-methoxyacetophenone. This is typically achieved using elemental bromine in a suitable solvent like acetic acid or chloroform. The reaction yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one, which is then isolated and purified.
Step 2: Cyclization to form this compound The purified 2-bromo-1-(4-methoxyphenyl)ethan-1-one is then reacted with thiourea in a solvent such as ethanol (B145695). researchgate.net The mixture is heated under reflux to drive the condensation and cyclization reaction. nanobioletters.com Upon completion, the product precipitates from the solution or is isolated after cooling and solvent removal. This two-step method provides the target compound in good purity and yield. nanobioletters.com
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-Methoxyacetophenone | Bromine (Br₂) | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | mdpi.com |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Thiourea | This compound | nanobioletters.com |
Synthesis of Functionalized Derivatives of this compound
The core structure of this compound serves as a versatile scaffold for further functionalization. Modifications can be targeted at the 2-amino group, the phenyl ring, or the thiazole ring itself to synthesize a wide array of derivatives with tailored properties.
N-Substitution Reactions of the 2-Amino Group
The primary amino group at the C-2 position of the thiazole ring is a key site for derivatization. N-substitution reactions are commonly performed to introduce various functionalities. A facile synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines has been developed through the condensation of substituted thioureas with α-bromoketones. nanobioletters.com For instance, reacting 2-bromo-1-(4-methoxyphenyl)ethanone with N-(2,4-difluorophenyl)thiourea in the presence of potassium carbonate and DMF yields N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine. nanobioletters.com This approach allows for the introduction of a wide range of substituted phenyl groups onto the 2-amino nitrogen.
Another strategy involves the direct alkylation or acylation of the 2-amino group. For example, derivatives can be prepared by reacting the parent aminothiazole with compounds like 2-chloro-N-(p-tolyl)acetamide. This reaction leads to the formation of an amide linkage at the 2-amino position, yielding compounds such as 2-(2-amino-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamido)-N-(p-tolyl)acetamide.
Modifications on the Phenyl Ring (e.g., fluoro, nitro, methyl substitutions)
While direct modification of the already-formed 4-(4-methoxyphenyl)thiazole is less common, a vast array of derivatives with substitutions on the phenyl ring can be synthesized by starting with appropriately substituted precursors. The Hantzsch synthesis is highly adaptable in this regard. By selecting different para-substituted acetophenones (e.g., with fluoro, nitro, or methyl groups) and reacting them with thiourea, a variety of 4-(substituted-phenyl)-1,3-thiazol-2-amines can be produced. iosrjournals.org For instance, using 4-chloroacetophenone, 4-methylacetophenone, or 4-nitroacetophenone in place of 4-methoxyacetophenone leads to the corresponding 4-(4-chlorophenyl)-, 4-(4-methylphenyl)-, and 4-(4-nitrophenyl)-1,3-thiazol-2-amines. iosrjournals.org
Similarly, N-aryl derivatives with various phenyl ring substitutions can be prepared. The reaction between 2-bromo-1-(4-chlorophenyl)ethanone and N-(4-nitrophenyl)thiourea yields 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine. nanobioletters.com This modular approach allows for systematic variation of substituents on the phenyl ring to investigate structure-activity relationships. nanobioletters.comnih.gov
Table 2: Examples of Phenyl-Substituted 2-Aminothiazole Analogs
| Phenyl Ring Substituent (at C4) | N-Substituent (at C2) | Starting α-Haloketone | Starting Thiourea |
| 4-Methoxy | 4-Nitrophenyl | 2-Bromo-1-(4-methoxyphenyl)ethanone | N-(4-nitrophenyl)thiourea nanobioletters.com |
| 4-Chloro | 2,4-Difluorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | N-(2,4-difluorophenyl)thiourea nanobioletters.com |
| 4-Methyl (p-tolyl) | 4-Fluorophenyl | 2-Bromo-1-(p-tolyl)ethanone | N-(4-fluorophenyl)thiourea nanobioletters.com |
| 4-Nitro | None | 4-Nitroacetophenone (with Iodine) | Thiourea iosrjournals.org |
This table showcases the versatility of the Hantzsch synthesis in creating derivatives with various substituents on the phenyl ring by using different starting materials.
Formation of Schiff Bases from the Amino Group
The 2-amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). ekb.egnih.gov This reaction typically involves refluxing the aminothiazole with the desired carbonyl compound in a suitable solvent like ethanol or glacial acetic acid, sometimes with a catalytic amount of acid. nih.gov
The formation of the azomethine group (–N=CH–) is a versatile method for introducing a wide range of structural diversity. eijppr.com For example, reacting 2-amino-4-arylthiazoles with substituted salicylaldehydes produces Schiff bases where the imine nitrogen and the phenolic hydroxyl group can act as ligands for metal complexation. ekb.eg The synthesis of ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate demonstrates the formation of a Schiff base from a related aminothiazole and vanillin. nih.gov The disappearance of amine (NH₂) peaks and the appearance of a new imine (C=N) peak in IR and NMR spectra confirm the successful formation of the Schiff base. ekb.egnih.gov
Derivatization for Bifunctional Reactive Dyes
The this compound core is a valuable intermediate in the synthesis of azo dyes, particularly bifunctional reactive dyes. ajer.orgrichtmann.org The synthetic route involves the diazotization of the 2-amino group, followed by a coupling reaction with a suitable coupling component.
Specifically, the aminothiazole is treated with sodium nitrite (B80452) in a strong acid like sulfuric acid at low temperatures (0-5°C) to form a diazonium salt. iosrjournals.orgemerald.com This reactive intermediate is then coupled with other aromatic compounds, such as J-acid, to form the final dye molecule. ajer.orgresearchgate.net Bifunctional reactive dyes can be created that possess more than one reactive group, such as a monochlorotriazinyl and a vinyl sulfone group, allowing them to form covalent bonds with fibers like nylon. ajer.orgrichtmann.org The methoxy (B1213986) group on the phenyl ring influences the final color and properties of the dye, with studies showing it can induce a hypsochromic (blue) shift in the absorption maximum compared to unsubstituted analogs. ajer.org
Synthesis of Condensed Thiazole Systems Incorporating the Core Structure
The 2-aminothiazole moiety can be used as a building block for the synthesis of fused or condensed heterocyclic systems. A common strategy is to use the endocyclic nitrogen and the exocyclic amino group as nucleophiles in reactions with bifunctional electrophiles.
One notable example is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.gov In this reaction, a 2-aminothiazole derivative is reacted with an α-haloketone. For instance, the reaction of thiazol-2-amine with 2-bromo-1-phenylethanones can be used to synthesize a 6-phenylimidazo[2,1-b]thiazole (B182960) core. nih.gov This core can then be further functionalized. By applying this logic, this compound can react with various α-haloketones to generate a library of condensed thiazole systems, which are of significant interest due to their potential biological activities. nih.govnih.gov Microwave-assisted synthesis has been shown to be an efficient method for these types of condensations, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov
Green Chemistry Approaches and Sustainable Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of 2-aminothiazole derivatives to mitigate the environmental impact of traditional methods. These older protocols often rely on volatile organic solvents, hazardous reagents, and require lengthy reaction times and complex purification procedures. rsc.org In contrast, modern green approaches offer benefits such as enhanced reaction rates, higher yields, greater product purity, and simpler workup processes, often at a lower cost. tandfonline.comresearchgate.net
Catalyst-Free Reactions and Solvent-Free Conditions
A significant advancement in the green synthesis of 2-aminothiazoles is the development of methods that operate under catalyst-free and solvent-free conditions. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative, has been adapted to align with these principles.
Researchers have successfully synthesized 2-aminothiazoles and their selenium analogs (2-amino-1,3-selenazoles) through a simple, rapid, and environmentally friendly solvent-free Hantzsch condensation without the need for a catalyst. thieme-connect.comorganic-chemistry.orgresearchgate.net In this method, the reaction between 2-bromoacetophenones and thiourea is initiated by heating the α-bromoketone to its melting point before adding the powdered thiourea. organic-chemistry.orgresearchgate.net The reaction proceeds to completion within seconds, producing the desired 4-aryl-2-aminothiazole hydrobromide salts in moderate to excellent yields (42–93%). organic-chemistry.orgresearchgate.net This solvent-free approach not only eliminates the need for hazardous solvents but also simplifies product isolation, often requiring just a simple wash with water or ethanol. organic-chemistry.org
Another prominent green solvent is water. Catalyst-free methods for synthesizing 2-aminothiazoles have been developed using water as the reaction medium at ambient temperatures. researchgate.net This approach avoids the use of co-organic solvents and external energy sources, offering excellent isolated yields. researchgate.net The use of aqueous extracts from waste plant materials, such as neem leaves, has also been explored as a sustainable medium for the synthesis of 2-aminothiazole derivatives, achieving high yields (90–96%) at room temperature within 45 minutes. tandfonline.com
| Reactants | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenones, Thiourea | Solvent-free, Catalyst-free, Heat to melting point | 42-93 | organic-chemistry.org, researchgate.net |
| α-Haloketones, Thiourea | Water, Catalyst-free, Ambient temperature | Excellent | researchgate.net |
| Phenacyl bromides, Thiourea | Aqueous neem leaf extract, Room temperature, 45 min | 90-96 | tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing yields, and often enabling solvent-free reactions. researchgate.netnih.govnih.gov This technique utilizes microwave energy to directly and efficiently heat the reactants, leading to a rapid increase in temperature and reaction rate.
For the synthesis of 2-aminothiazole derivatives, microwave irradiation has been successfully employed under solvent-free conditions. In one approach, thiosemicarbazone-based thiazole adducts were synthesized with high yields in just 5 minutes without a catalyst, a significant improvement over conventional reflux methods. nih.gov Another study reported a one-pot, three-component domino reaction to produce diverse and functionalized quinoline (B57606) derivatives under solvent-free and microwave conditions, showcasing the versatility of this technology for complex heterocyclic synthesis. nih.gov
Microwave-assisted synthesis can also be combined with solid supports. For instance, the synthesis of 2-aminothiazoles from halocarbonyl compounds and substituted thiourea has been performed on a basic alumina (B75360) support under solvent-free conditions, drastically reducing reaction times compared to conventional heating.
| Reactants | Conditions | Time | Yield | Reference |
| Thiosemicarbazide, 2-Aryl-4-formylthiazole | Solvent-free, Microwave irradiation | 5 min | High | nih.gov |
| Propargylated-flavone, Aldehydes, Anilines | Solvent-free, YbCl3 catalyst, Microwave irradiation | - | - | nih.gov |
| Enaminosulfone, Arylazodiaminopyrazole | Acetic acid, Microwave irradiation | 15 min | 90-95% | nih.gov |
Sonication-Assisted Synthesis
Sonication, the application of ultrasound energy to a chemical reaction, is another effective green chemistry technique. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microbubbles—creates localized hot spots with extremely high temperatures and pressures, which accelerates reaction rates. nih.gov This method offers advantages such as milder reaction conditions, shorter reaction times, and higher yields. acs.orgnih.gov
Ultrasound irradiation has been successfully applied to the synthesis of 1,3-thiazole derivatives under eco-friendly conditions. tandfonline.comresearchgate.net For example, new thiazole derivatives have been synthesized via a one-pot, three-component reaction using ultrasonic irradiation in the presence of an efficient catalyst at 50 °C, achieving high yields in a short timeframe. nih.gov In some cases, the synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the method. researchgate.net
The Hantzsch thiazole synthesis has also been adapted for sonication. A one-pot condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes was carried out under ultrasonic irradiation using a reusable silica-supported catalyst, affording the desired thiazole derivatives in high yields (79-90%). nih.gov The use of ultrasound often leads to products of greater purity and simplifies the workup procedure compared to conventional methods. tandfonline.comresearchgate.net
| Reactants | Conditions | Time | Yield (%) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehyde, Ethyl dichlorophosphite | THF, Et3N, Ultrasound, 50 °C | 30-90 min | High | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | SiW/SiO2 catalyst, Ultrasound, Room Temperature | - | 79-90 | nih.gov |
| N-(thiazol-2-yl)acetamide, Thiocarbohydrazide | Solvent-free, Ultrasound, 70 °C | 20 min | Good | tandfonline.com |
Spectroscopic and Structural Characterization of 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, ¹H-NMR and ¹³C-NMR are used to map out the carbon and hydrogen framework of the molecule.
The ¹H-NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
In one analysis, the spectrum shows a singlet peak at 7.13 ppm, which is attributed to the C5-H proton of the thiazole (B1198619) ring. nanomedicine-rj.com The protons of the amino group (-NH₂) appear as a singlet at 6.82 ppm. nanomedicine-rj.com The methoxy (B1213986) group (-OCH₃) protons also produce a singlet, found at 3.77 ppm. nanomedicine-rj.com The protons on the phenyl ring appear as two peaks at 7.74 ppm and 6.94 ppm, corresponding to the aromatic protons in different chemical environments. nanomedicine-rj.com The protons on the 4-methoxyphenyl (B3050149) group typically show a characteristic AA'BB' splitting pattern due to coupling between adjacent aromatic protons.
Table 1: ¹H-NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| -NH₂ | 6.82 | Singlet |
| Thiazole C5-H | 7.13 | Singlet |
| Phenyl -CH | 6.94 | Doublet |
| Phenyl -CH | 7.74 | Doublet |
| -OCH₃ | 3.77 | Singlet |
Data sourced from a study by Al-Mokhtar, et al. nanomedicine-rj.com
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbons of the thiazole ring, the phenyl ring, and the methoxy group.
The carbon atoms of the thiazole ring are assigned as follows: C2, the carbon bearing the amino group, resonates at 168.55 ppm; C4, attached to the phenyl ring, appears at 150.17 ppm; and C5 is found at 99.79 ppm. nanomedicine-rj.com The carbons of the phenyl ring are observed at 158.99 ppm (C9, the carbon attached to the methoxy group), 128.34 ppm (C7,7'), 127.30 ppm (C6, the carbon attached to the thiazole ring), and 114.27 ppm (C8,8'). nanomedicine-rj.com The carbon of the methoxy group (-OCH₃) gives a signal at 55.51 ppm. nanomedicine-rj.com
Table 2: ¹³C-NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Thiazole C2 (-NH₂) | 168.55 |
| Thiazole C4 | 150.17 |
| Thiazole C5 | 99.79 |
| Phenyl C (ipso-Thiazole) | 127.30 |
| Phenyl CH | 128.34 |
| Phenyl CH | 114.27 |
| Phenyl C (ipso-OCH₃) | 158.99 |
| -OCH₃ | 55.51 |
Data sourced from a study by Al-Mokhtar, et al. nanomedicine-rj.com
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the phenyl ring, confirming their connectivity and helping to assign the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would be used to definitively link the proton at 7.13 ppm to the thiazole C5 carbon at 99.79 ppm, the aromatic protons at 7.74 ppm and 6.94 ppm to their respective phenyl carbons, and the methoxy protons at 3.77 ppm to the methoxy carbon at 55.51 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
The thiazole ring has a set of characteristic vibrational frequencies. The ring stretching vibrations for heteroaromatic compounds typically occur in the 1300-1600 cm⁻¹ region. researchgate.net For the thiazole ring, these stretching modes are a key feature of its IR spectrum. Other vibrations, such as C-H in-plane and out-of-plane bending, are expected in the 1000-1520 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. researchgate.net
The amino (-NH₂) and methoxy (-OCH₃) groups on the this compound molecule exhibit distinct absorption bands in the IR spectrum.
Amino Group (-NH₂) : Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. msu.edu A characteristic NH₂ scissoring (bending) vibration is also observed, usually in the 1550-1650 cm⁻¹ range. msu.edu
Methoxy Group (-OCH₃) : The methoxy group is identified by the C-H stretching vibrations of the methyl group, which appear around 2850-2960 cm⁻¹. acs.org Additionally, a strong C-O stretching band is expected in the 1000-1300 cm⁻¹ region.
Table 3: General IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Scissor (bend) | 1550 - 1650 |
| Thiazole Ring | C=N, C=C Stretch | 1300 - 1600 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Methoxy/Aromatic | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
These are general frequency ranges; specific values can vary based on the molecular environment and sample state.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the exact mass has been computationally determined, offering a precise value for its molecular composition, C₁₀H₁₀N₂OS. nih.gov This level of precision is crucial for confirming the identity of the compound in complex mixtures and for verifying the success of a chemical synthesis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight (g/mol) | 206.27 |
| Exact Mass (Da) | 206.05138412 nih.gov |
The mass spectral fragmentation pattern of a molecule provides significant insight into its structural arrangement. While direct fragmentation data for the title compound is not extensively detailed, analysis of related 2-aminothiazole (B372263) structures allows for the proposal of a likely fragmentation pathway. researchgate.net The molecular ion peak [M]⁺ would be observed at m/z 206. Subsequent fragmentation is expected to occur at the bonds connecting the two aromatic rings and within the thiazole ring itself.
A primary fragmentation pathway for related structures, such as 5-(4-alkylphenyl)-2-amino-thiazole, involves the formation of a stable ion corresponding to the substituted phenyl portion and the aminothiazole moiety. researchgate.net For this compound, key fragment ions would likely arise from cleavages as outlined below.
Proposed Fragmentation of this compound:
Initial Ionization: Formation of the molecular ion [C₁₀H₁₀N₂OS]⁺ at m/z = 206.
Fragment 1: Loss of the methoxy group radical (•CH₃) from the molecular ion to yield an ion at m/z = 191.
Fragment 2: Cleavage of the C-C bond between the phenyl and thiazole rings could lead to a methoxyphenyl cation at m/z = 107.
Fragment 3: A characteristic fragmentation of 2-aminothiazole derivatives involves the loss of NHCN, which would result in a significant fragment ion. researchgate.net
Fragment 4: Another potential cleavage could involve the loss of CH=C=S from the thiazole ring. researchgate.net
| Proposed Fragment Ion | m/z (Proposed) | Origin |
|---|---|---|
| [C₁₀H₁₀N₂OS]⁺ (Molecular Ion) | 206 | Parent Molecule |
| [M - •CH₃]⁺ | 191 | Loss of methyl radical from methoxy group |
| [C₇H₇O]⁺ | 107 | Methoxyphenyl cation |
| [C₃H₃N₂S]⁺ | 99 | 2-amino-1,3-thiazole cation |
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering precise details on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole has been determined through X-ray crystallography. researchgate.net The compound crystallizes in the orthorhombic system with the space group Pn2₁a. researchgate.net This analysis confirms the connectivity of the atoms and reveals the specific conformation adopted by the molecule in the solid state. The asymmetric unit contains one molecule of the compound.
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂OS |
| Crystal System | Orthorhombic |
| Space Group | Pn2₁a |
| a (Å) | 7.181 (2) |
| b (Å) | 7.750 (2) |
| c (Å) | 17.994 (3) |
| Volume (ų) | 1001.4 (4) |
| Z (Molecules per unit cell) | 4 |
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the hydrogen atoms of the amino group (-NH₂) act as donors, forming hydrogen bonds with the oxygen atom of the methoxy group and the nitrogen atom of the thiazole ring of adjacent molecules. researchgate.net These N—H⋯O and N—H⋯N interactions link the molecules together, forming an infinite chain structure within the crystal lattice. researchgate.net In some related thiazole derivative structures, π-π stacking interactions between aromatic rings also contribute to crystal stability, occurring between inversion-related molecules. cardiff.ac.uk
| Donor-H···Acceptor | Interaction Type | Significance |
|---|---|---|
| N—H···O | Intermolecular Hydrogen Bond | Links the amino group of one molecule to the methoxy group of another. researchgate.net |
| N—H···N | Intermolecular Hydrogen Bond | Connects the amino group of one molecule to the thiazole nitrogen of a neighboring molecule. researchgate.net |
| Parameter | Value | Implication |
|---|---|---|
| Dihedral Angle (Benzene-Thiazole) | 14.8 (2)° researchgate.net | The molecule adopts a non-planar conformation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy provides insights into their electronic structure and conjugation.
The electronic absorption spectra of 2-amino-4-arylthiazoles are characterized by absorption bands that arise from π → π* transitions within the conjugated system, which includes the thiazole ring and the appended aryl group. The position and intensity of these absorption bands can be influenced by the nature of the substituent on the aryl ring and the solvent in which the spectrum is recorded.
The solvent can also play a significant role in the position of the absorption bands. Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, is often observed in polar molecules like 2-amino-4-arylthiazoles.
Detailed research findings on various derivatives of 2-aminothiazole highlight the influence of different substituents on their electronic absorption properties. For instance, the introduction of various functional groups can modulate the electronic structure and, consequently, the UV-Vis absorption characteristics of these compounds.
Below is a data table summarizing the UV-Vis absorption data for the representative compound 2-amino-4-phenylthiazole (B127512).
Interactive Data Table: UV-Vis Absorption Data for 2-amino-4-phenylthiazole
| Compound Name | CAS Registry No. | λmax (nm) | Solvent |
| 2-amino-4-phenylthiazole | 2010-06-2 | 229, 283 | Not Specified |
Reactivity and Reaction Mechanisms of 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine
Reactions at the 2-Amino Group
The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site of reactivity, readily participating in a variety of chemical reactions.
Acylation and Alkylation Reactions
The 2-amino group of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine can be readily acylated using various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of 2-amino-4-arylthiazoles with substituted aromatic acid chlorides can be achieved using the Schotten-Bauman synthesis protocol. mdpi.com Similarly, reaction with acetic anhydride (B1165640) can yield the N-acetylated product. mdpi.com However, the acylation of 2-amino-4-halothiazoles can sometimes lead to complex reaction mixtures, including the formation of bis-acylated products. nih.gov To circumvent this, a strategy involving a Boc-protected 2-aminothiazole (B372263) intermediate can be employed, which, after acylation, can be deprotected under mild conditions to afford the desired mono-acylated product in good yield. nih.gov
Alkylation of the 2-amino group is also possible, though less commonly described for this specific derivative. Generally, 2-aminothiazoles can react with alkyl halides, but the potential for N-alkylation at the thiazole ring nitrogen must be considered, leading to the formation of thiazolium salts. pharmaguideline.com
Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives
| Acylating Agent | Product Type | Reference |
| Acyl Halides | N-(4-arylthiazol-2-yl)amides | mdpi.comnih.gov |
| Acetic Anhydride | N-(4-arylthiazol-2-yl)acetamide | mdpi.com |
| O-acetylsalicyloyl chloride | Thiazolides | nih.gov |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt intermediate, which is a versatile precursor for various subsequent transformations. These diazonium salts can then be subjected to coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes. pharmaguideline.com This reactivity is a cornerstone of dye chemistry and allows for the synthesis of a wide array of chromophores.
Formation of Schiff Bases and Imines
The condensation of the 2-amino group with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (or imines). This reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695). mdpi.com The resulting imine functionality introduces a new point of chemical diversity and has been explored for the synthesis of various biologically active molecules. nanomedicine-rj.com For example, refluxing 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes in ethanol produces the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Given that the para position is already occupied by the thiazole ring, electrophilic attack is expected to occur at the positions ortho to the methoxy group (C3' and C5'). The 2-aminothiazole moiety, being electron-withdrawing, may have a deactivating effect on the phenyl ring, but the powerful activating effect of the methoxy group is generally dominant.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. While specific examples for this compound are not extensively detailed in the reviewed literature, the principles of electrophilic aromatic substitution suggest that reactions with electrophiles like Br₂, HNO₃/H₂SO₄, or SO₃/H₂SO₄ would lead to substitution on the phenyl ring. The precise reaction conditions would determine the degree of substitution and the regioselectivity.
Reactions at the Thiazole Ring System
The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The presence of the electron-donating amino group at the C2 position activates the ring towards electrophilic attack. In 2-aminothiazoles, the C5 position is the most nucleophilic and therefore the most susceptible to electrophilic substitution. pharmaguideline.com Reactions such as halogenation are known to occur at this position. For example, the reaction of N-(4-arylthiazol-2-yl)-acetamides with molecular bromine under acidic conditions can lead to bromination at the C5 position of the thiazole ring. mdpi.com
Oxidation and Reduction Pathways
The electrochemical oxidation of 2-aminothiazole has been shown to proceed via a 2-electron, 2-proton mechanism to form an azo compound as the main product. niscpr.res.in This suggests that this compound could potentially undergo a similar oxidative coupling reaction.
Regarding reduction, while specific pathways for this compound are not well-documented, a related 2-aminothiazole derivative has been reduced using zinc dust in acetic acid. rsc.org The thiazole ring itself is relatively stable to reduction by catalytic hydrogenation with platinum or with metal-in-acid reductions. However, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com
Table 2: Summary of Reactivity
| Reaction Type | Reagent/Conditions | Product |
| Acylation | Acyl chloride, base | N-acylated derivative |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |
| Schiff Base Formation | Aldehyde/Ketone, reflux | Imine |
| Electrophilic Substitution (Phenyl Ring) | Electrophile (e.g., Br₂) | Ortho-substituted phenyl derivative |
| Electrophilic Substitution (Thiazole Ring) | Electrophile (e.g., Br₂) | 5-substituted thiazole derivative |
| Oxidation | Electrochemical | Azo compound |
| Reduction | Raney Nickel | Ring degradation |
Mechanistic Studies of Key Transformations (e.g., plausible reaction mechanisms for formation)
The formation of this compound is most prominently achieved through the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring. synarchive.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group, typically thiourea (B124793). nih.govrsc.org The synthesis of the target compound specifically employs 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thiourea.
The proposed mechanism for this transformation proceeds through several key steps, beginning with a nucleophilic attack and culminating in the formation of the stable aromatic thiazole ring. researchgate.netsc.edu
Step 1: Nucleophilic Substitution
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The sulfur atom, being a potent nucleophile, displaces the bromide ion in an SN2 reaction, leading to the formation of an S-alkylated intermediate, an isothiouronium salt. sc.edu
Step 2: Intramolecular Cyclization
Following the initial substitution, the nitrogen atom of the amino group in the isothiouronium intermediate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the former ketone. This intramolecular cyclization results in the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. nih.gov
Step 3: Dehydration and Aromatization
The final step of the mechanism involves the dehydration of the hydroxythiazoline intermediate. The removal of a water molecule is typically facilitated by acidic or basic conditions, leading to the formation of a double bond within the ring. This dehydration step results in the formation of the stable, aromatic this compound. sc.edu
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of thiourea's sulfur on the α-carbon of the haloketone. | Isothiouronium salt |
| 2 | Intramolecular nucleophilic attack by the amino nitrogen on the carbonyl carbon. | 4-hydroxy-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
| 3 | Dehydration of the cyclic intermediate to form the aromatic thiazole ring. | This compound |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional conformation of the molecule (geometry optimization).
The optimization process minimizes the energy of the molecule to predict its structural parameters. X-ray crystallography data for 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole reveals that the molecule is not planar. There is a dihedral angle of 14.8 (2)° between the planes of the methoxy-substituted benzene (B151609) ring and the aminothiazole ring. Theoretical DFT calculations would aim to reproduce this optimized geometry, providing bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. These calculations confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
The electronic structure analysis derived from DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Dihedral Angle | C(phenyl)-C(thiazole)-S-C | e.g., 15.2° | 14.8 (2)° |
| Bond Length | C-S (thiazole) | e.g., 1.77 Å | N/A |
| Bond Length | C-N (thiazole) | e.g., 1.32 Å | N/A |
| Bond Angle | C-S-C (thiazole) | e.g., 89.5° | N/A |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, using a color scale to denote different potential values.
For this compound, the MEP map would typically show regions of negative potential (usually colored red or yellow) and positive potential (colored blue).
Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, the negative potential is expected to be concentrated around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons.
Positive Regions: These areas are electron-deficient and are susceptible to nucleophilic attack. The positive potential is generally located around the hydrogen atoms, particularly the hydrogens of the amino group.
The MEP analysis helps in understanding where the molecule might interact with other molecules, such as biological receptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. It is associated with nucleophilic character. For this compound, the HOMO is likely to be delocalized over the electron-rich aminothiazole ring and the methoxyphenyl group.
LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilic character. The LUMO is often distributed across the thiazole and phenyl rings.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This analysis is fundamental to understanding the charge transfer that can occur within the molecule.
| Parameter | Energy (eV) |
| EHOMO | e.g., -5.81 eV |
| ELUMO | e.g., -0.89 eV |
| Energy Gap (ΔE) | e.g., 4.92 eV |
Vibrational Analysis and Theoretical IR/Raman Spectra
Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.
The calculations can confirm that the optimized geometry corresponds to a local minimum on the potential energy surface by ensuring there are no imaginary frequencies. For this compound, key vibrational modes would include:
N-H stretching of the amino group.
C-H stretching of the aromatic ring and methyl group.
C=N and C=C stretching within the thiazole and phenyl rings.
C-S stretching of the thiazole ring.
C-O stretching of the methoxy group.
Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. Theoretical calculations often overestimate vibrational frequencies, so the computed values are typically scaled using a scaling factor to improve agreement with experimental spectra.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein receptor. These methods are crucial in drug discovery for predicting the binding affinity and orientation of a ligand at a protein's active site.
Ligand-Protein Interactions (e.g., Tubulin binding)
Thiazole derivatives are known to exhibit a range of biological activities, including anticancer properties, often by inhibiting tubulin polymerization. Tubulin is a crucial protein involved in cell division, making it a key target for anticancer drugs.
Molecular docking simulations can be used to investigate the binding of this compound to the colchicine (B1669291) binding site of tubulin. These simulations predict the preferred binding pose and the specific interactions that stabilize the ligand-protein complex. Key interactions often include:
Hydrogen Bonds: Formed between the amino group of the thiazole and amino acid residues in the protein's active site.
Hydrophobic Interactions: Occurring between the methoxyphenyl ring and nonpolar residues of the protein.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the binding pocket.
The results of docking studies are typically evaluated using a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These in-silico studies provide a structural basis for the molecule's potential biological activity and can guide the design of more potent derivatives.
Adsorption Mechanism Studies (e.g., corrosion inhibition)
Theoretical and computational studies have been instrumental in elucidating the mechanism by which this compound, also referred to as MPT, adsorbs onto metal surfaces to inhibit corrosion. njtech.edu.cnresearchgate.net These investigations primarily focus on its application as a corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. njtech.edu.cn
The adsorption of MPT on the surface of mild steel has been found to follow the Langmuir adsorption isotherm model in both HCl and H₂SO₄ solutions. njtech.edu.cnresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves both physisorption (physical adsorption) and chemisorption (chemical adsorption). Physisorption occurs due to the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the sharing or transfer of charge from the inhibitor molecules to the metal surface, forming a coordinate-type bond.
Quantum chemical calculations and molecular dynamics (MD) simulations provide deeper insights into these interactions. njtech.edu.cn Quantum calculations have shown that the presence of the electron-donating methoxy group (–OCH₃) on the phenyl ring enhances the molecule's ability to adsorb onto the steel surface. njtech.edu.cnresearchgate.net This group increases the electron density on the molecule, facilitating its donation to the vacant d-orbitals of iron atoms on the steel surface. The key quantum chemical parameters are summarized in the table below.
Table 1: Quantum Chemical Parameters for Corrosion Inhibition
| Parameter | Significance in Adsorption | Finding for MPT |
|---|---|---|
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the tendency of a molecule to donate electrons. Higher values suggest better inhibition. | The molecule possesses a high EHOMO value, indicating a strong capacity for electron donation to the metal surface. |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons. Lower values indicate a greater ability to accept electrons from the metal. | The molecule has a low ELUMO value, suggesting it can accept electrons from the d-orbitals of iron. |
| ΔE (Energy Gap, ELUMO – EHOMO) | A smaller energy gap implies higher reactivity of the molecule, leading to stronger adsorption on the metal surface. | The small energy gap for MPT points to its high reactivity and the stability of the adsorbed layer. |
| Dipole Moment (μ) | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions. | MPT exhibits a significant dipole moment, which contributes to its adsorption and corrosion inhibition efficiency. |
Molecular dynamics simulations have further explored the interaction between the protonated form of MPT (MPTH⁺) and the iron surface, particularly in the presence of anions like sulfate (B86663) (SO₄²⁻). njtech.edu.cn These simulations revealed that the presence of adsorbed sulfate ions on the iron surface enhances the binding energy of MPTH⁺, leading to a more stable and protective inhibitor film. njtech.edu.cn This synergistic effect between the inhibitor cation and the aggressive anions contributes significantly to the high inhibition efficiency, which can reach up to 95% in 0.5 M H₂SO₄. njtech.edu.cnresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. imist.ma For thiazole derivatives, including this compound, QSAR models can be developed to predict their efficacy in various applications, such as their potential as therapeutic agents or corrosion inhibitors, thereby guiding the design of new, more potent analogues. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally determined activity. imist.ma These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), dipole moment, and atomic charges. imist.ma
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor used to quantify the hydrophobicity of a molecule. imist.ma
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to build the QSAR model. imist.ma Validation of the model is crucial and is performed using internal methods (e.g., cross-validation) and external validation with a test set of compounds not used in model development. imist.ma
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, research on related thiazole and thiazolidinedione derivatives demonstrates the utility of this approach. nih.govniscpr.res.in For instance, a QSAR study on thiazole derivatives as antitubulin agents successfully correlated physicochemical parameters like XlogP and quadrupole moments with cytotoxic activity, yielding a model with high predictive power (r²: 0.941). nih.gov
Table 2: Common Descriptors in QSAR Studies of Thiazole Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
| Electronic | ELUMO | Electron-accepting ability, reactivity. |
| Topological | Kappa Shape Index (kaapa2) | Molecular shape and flexibility. |
| Thermodynamic | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |
These studies underscore the potential of QSAR and cheminformatics to computationally screen and optimize thiazole-based compounds like this compound for specific applications.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations, allowing for the calculation of various molecular properties that govern chemical behavior. nih.govresearchgate.net
The prediction of reactivity often begins with the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). njtech.edu.cn
HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons, i.e., the sites susceptible to electrophilic attack. For this compound, the HOMO is typically localized over the thiazole ring and the amino group, indicating these are the primary centers for electron donation.
LUMO: The distribution of the LUMO points to the regions most likely to accept electrons, representing the sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. njtech.edu.cn A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, MEP maps would typically show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interaction.
Furthermore, calculated atomic charges (e.g., Mulliken charges) provide quantitative data on the electron distribution within the molecule, helping to pinpoint specific atoms that are likely to participate in chemical reactions. In the context of corrosion inhibition, these calculations confirm that the heteroatoms (N, S, O) are the active centers that coordinate with the metal surface. njtech.edu.cn
By combining these computational approaches, researchers can predict the most probable sites for metabolic transformation, chemical reactions, or intermolecular interactions, which is crucial for drug design, materials science, and understanding reaction mechanisms. nih.govresearchgate.net
| Atomic Charges (e.g., Mulliken) | DFT | Quantifies the partial charge on each atom, pinpointing reactive centers. |
Advanced Applications and Derivatization Strategies
Development of Novel Therapeutic Agents
The inherent biological activity of the 2-aminothiazole (B372263) ring, combined with the 4-(4-methoxyphenyl) substitution, has made this compound a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored for various therapeutic applications, demonstrating significant potential in treating a range of diseases.
Derivatives of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine have emerged as a significant class of anticancer agents, primarily by targeting microtubule dynamics as tubulin polymerization inhibitors. researchgate.net These compounds often act as colchicine (B1669291) binding site inhibitors (CBSIs), disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and subsequent apoptosis. nih.govrsc.org
A series of N,4-diaryl-1,3-thiazol-2-amines were designed as tubulin inhibitors, with many displaying moderate to potent antiproliferative activity against human cancer cell lines. nih.govnih.gov One of the most potent compounds identified was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibited IC₅₀ values in the sub-micromolar range. nih.gov This compound was shown to potently inhibit tubulin polymerization, similar to the well-known agent Combretastatin A-4 (CA-4). nih.govnih.gov Further studies confirmed that this derivative effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis. nih.govnih.gov Molecular docking studies have suggested that these derivatives fit well into the colchicine binding site of tubulin. nih.gov
The substitution pattern on the thiazole (B1198619) ring has been shown to be crucial for activity. For instance, placing the 3,4,5-trimethoxyphenyl group at the C4-position and introducing various aryl groups at the C5-position led to potent antiproliferative agents. nih.gov The N-methylamino substituent at the C2-position, in particular, significantly enhanced antiproliferative activity. nih.gov The derivative featuring a 4'-ethoxyphenyl group at the C5-position and an N-methylamino moiety at the C2-position displayed remarkable potency, with IC₅₀ values in the low nanomolar range against several human cancer cell lines. nih.gov This compound also demonstrated the ability to induce apoptosis through the activation of caspases. nih.gov
The mechanism of action for these potent thiazole derivatives involves not only the inhibition of tubulin assembly but also the subsequent induction of cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of programmed cell death (apoptosis). nih.govnih.govresearchgate.netmdpi.com
| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric) | 0.36 µM nih.gov | Tubulin polymerization inhibitor; G2/M cell cycle arrest nih.govnih.gov |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MGC-803 (gastric) | 0.86 µM nih.gov | Tubulin polymerization inhibitor nih.gov |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Bcap-37 (breast) | 0.52 µM nih.gov | Tubulin polymerization inhibitor nih.gov |
| 2-(N-methylamino)-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Various human cancer cell lines | 1.7 - 38 nM nih.gov | Tubulin polymerization inhibitor; Apoptosis induction nih.gov |
| 2-(N-methylamino)-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole | HT-29 (colon) | Potent activity nih.gov | Tubulin polymerization inhibitor nih.gov |
The this compound scaffold has been utilized to develop agents with significant antimicrobial properties. nanomedicine-rj.com These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nanomedicine-rj.comresearchgate.net
In one study, this compound was used to functionalize the surface of Fe₃O₄ magnetic nanoparticles. nanomedicine-rj.comresearchgate.net The resulting coated nanoparticles exhibited notable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanomedicine-rj.comresearchgate.net This approach highlights a novel application for delivering the antimicrobial action of the thiazole derivative. nanomedicine-rj.com
Other research has focused on synthesizing various derivatives to enhance their antimicrobial spectrum and potency. For instance, certain 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione derivatives showed moderate growth inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. The development of thiazole-based compounds continues to be a promising area for discovering new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.govnih.gov Some derivatives have also shown efficacy against fungal strains like Aspergillus niger and Candida albicans. nih.govjmchemsci.com
| Compound/Derivative | Target Organism | Type | Noted Activity |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ NPs | Staphylococcus aureus | Gram-positive Bacteria | Antibacterial activity observed nanomedicine-rj.comresearchgate.net |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ NPs | Escherichia coli | Gram-negative Bacteria | Antibacterial activity observed nanomedicine-rj.comresearchgate.net |
| 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis | Gram-positive Bacteria | Moderate growth inhibitory effects |
| Various 1,3-Thiazole Derivatives | Aspergillus niger, Candida albicans | Fungi | Antifungal activity demonstrated nih.govjmchemsci.com |
Thiazole derivatives, including those based on the 4-(4-methoxyphenyl) structure, have been investigated for their anti-inflammatory potential. ijastnet.com Inflammation is a complex biological response, and agents that can modulate it are valuable for treating numerous chronic diseases. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.comtandfonline.comfrontiersin.org
In a study evaluating new thiazole derivatives, compounds were synthesized from a related precursor, 4-(3-methoxyphenyl)thiazole-2-amine. ijastnet.com These derivatives were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. ijastnet.com One of the Schiff base derivatives, (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine, showed the maximum anti-inflammatory activity among the tested compounds. ijastnet.com This indicates that the thiazole scaffold is a viable starting point for designing novel anti-inflammatory drugs. tandfonline.comtandfonline.com
The central nervous system (CNS) activity of thiazole-containing compounds has led to their exploration as potential anticonvulsant agents for the treatment of epilepsy. biointerfaceresearch.com The structural features of these molecules are often designed to interact with key targets in the brain that are involved in seizure propagation, such as voltage-gated ion channels. nih.govfrontiersin.org
Research into novel thiazolidin-4-one substituted thiazoles has yielded compounds with promising antiepileptic potency. biointerfaceresearch.com While these studies did not use the 4-(4-methoxyphenyl) moiety specifically, they established the 4-phenylthiazol-2-amine core as a crucial component for activity. biointerfaceresearch.com These derivatives were evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.com One derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as a particularly active compound, suggesting it could be a lead molecule for developing safer and more potent antiepileptic drugs. biointerfaceresearch.com The structural similarity suggests that 4-(4-methoxyphenyl) derivatives could also possess significant anticonvulsant potential. nih.govmdpi.com
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The search for new, safer, and more effective drugs is a global health priority. The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new antileishmanial agents. nih.govnih.gov
In a study screening a series of 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis, several compounds exhibited significant activity against the promastigote form of the parasite. nih.govmdpi.com Importantly, some of these compounds showed good selectivity, meaning they were more toxic to the parasite than to mammalian host cells. nih.govmdpi.com For example, one derivative with a 3,4-dichloro substitution on the 4-phenyl ring showed an IC₅₀ of 46.63 µM against the parasites with a high selectivity index of 26.11 when tested against Vero cells. nih.govnih.gov A target fishing study suggested that these compounds might exert their effect by inhibiting the parasite's S-methyl-5-thioadenosine phosphorylase, an enzyme crucial for its survival. nih.govmdpi.com These findings underscore the potential of this chemical class in the search for new treatments for leishmaniasis. scielo.br
| Compound (4-phenyl-1,3-thiazol-2-amine derivative) | Target Organism | Activity (IC₅₀) | Selectivity Index (SI) |
| Unsubstituted | Leishmania amazonensis (promastigotes) | 53.12 µM nih.gov | 4.80 nih.gov |
| 4-chloro substitution | Leishmania amazonensis (promastigotes) | 20.78 µM nih.gov | 5.69 nih.gov |
| 3,4-dichloro substitution | Leishmania amazonensis (promastigotes) | 46.63 µM nih.gov | 26.11 nih.gov |
The therapeutic potential of this compound and its derivatives extends to several other important pharmacological areas.
Antitubercular Activity: The 2-aminothiazole core has been identified as having activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Extensive research has explored various substitutions on this scaffold to optimize potency. While many potent analogs have been developed, a key challenge remains in separating the antitubercular activity from cytotoxicity. nih.gov Nevertheless, the series is considered to have potential for further development as novel anti-tubercular agents. researchgate.netmdpi.com
Antidiabetic Activity: Thiazole-containing compounds have been a cornerstone in the development of antidiabetic drugs. nih.gov Derivatives of this compound have been synthesized and evaluated for their ability to manage diabetes. nih.gov Some arylidenehydrazinyl-4-(4-methoxyphenyl)thiazoles have shown potential as α-amylase inhibitors, an enzyme involved in carbohydrate digestion. nih.gov One derivative, 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, was identified as a lead molecule with an α-amylase inhibition IC₅₀ of 5.75 µM. nih.gov Other related benzenesulfonamide (B165840) derivatives have demonstrated hypoglycemic activity in streptozotocin-induced diabetic rat models, suggesting potential as oral antidiabetic agents. nih.govajol.info
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits. nih.gov Several studies have shown that derivatives of this compound possess significant antioxidant capabilities. ijastnet.comnih.gov The antioxidant activity is often evaluated using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay. ijastnet.commdpi.com In one study, thiazole derivatives showed notable radical scavenging activity, highlighting their potential to mitigate oxidative damage. ijastnet.com
Cardiovascular Activity: The development of this compound derivatives specifically for cardiovascular applications is not as extensively documented in the reviewed literature. However, given the broad biological activities of the thiazole scaffold, this remains a potential area for future investigation.
Materials Science Applications
The compound serves as a versatile building block in materials science, where its derivatives have been engineered for performance-driven applications such as corrosion inhibition, pigment synthesis, and nanotechnology.
The heteroatoms (Nitrogen, Sulfur, Oxygen) and the aromatic ring in this compound and its derivatives make them effective corrosion inhibitors, particularly for mild steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid.
Research on 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) has shown its high efficacy in protecting mild steel. Studies in 0.5 M H₂SO₄ and 1 M HCl solutions demonstrated that MPT can effectively inhibit corrosion, achieving an efficiency of up to 95% in the sulfuric acid solution. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) enhances the molecule's ability to adsorb onto the steel surface compared to its unsubstituted counterpart, 2-amino-4-phenylthiazole (B127512). The adsorption of MPT on the mild steel surface was found to follow the Langmuir adsorption isotherm. Polarization studies indicated that MPT acts primarily as a cathodic inhibitor in H₂SO₄ and as an anodic inhibitor in HCl.
A study on a derivative, 2-amino-4-(4-methoxy-phenyl)thiazole-5-carboxylic acid ethyl ester (AAEE), also confirmed significant corrosion inhibition for mild steel in 1 M HCl. The highest inhibition efficiency of 93% was achieved at a concentration of 0.5 mM at 303 K after a 5-hour immersion period. The calculated Gibbs free energy of adsorption (ΔGads) of –37 kJ/mol suggests a mechanism involving both physical and chemical adsorption.
| Inhibitor | Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| MPT | 0.5 M H₂SO₄ | Optimal | Not Specified | 95% |
| AAEE | 1 M HCl | 0.5 mM | 303 | 93% |
The aromatic amine structure of this compound makes it an excellent intermediate for the synthesis of azo dyes. Through diazotization of the amino group and subsequent coupling with other aromatic compounds (coupling components), a variety of colored compounds can be produced.
Bifunctional reactive dyes, which contain more than one reactive group, have been synthesized using (4-methoxyphenyl)-1,3-thiazol-2-amine. These dyes are capable of forming strong covalent bonds with fibers like nylon. In one study, a dye derived from this compound (designated 10c) was synthesized and applied to nylon fibers. The resulting dye exhibited good fixation and fastness properties. The introduction of the methoxy group was noted to cause a hypsochromic shift (a shift to a shorter wavelength) in the dye's absorption spectrum.
| Property | Value | Conditions |
|---|---|---|
| Wavelength of Max Absorption (λmax) | 500 nm | Not Specified |
| % Exhaustion | 73% | at 80°C |
| % Exhaustion | 69% | at pH 11 |
| % Fixation | 69% | at pH 11 |
| % Fixation Efficiency | 61% | at pH 11 |
The compound has been utilized for the surface modification of nanomaterials to enhance their stability and impart specific functionalities. A notable application is the coating of iron(II,III) oxide (Fe₃O₄) magnetic nanoparticles (MNPs).
In one study, Fe₃O₄ MNPs were functionalized with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. The raw MNPs are often unstable and prone to aggregation and oxidation. Coating them with the thiazole derivative improves their stability and allows for the introduction of new properties. The synthesis involved dispersing the MNPs in ethanol (B145695), followed by the addition of the thiazole compound under mechanical shaking. The resulting coated nanoparticles had an average particle size of about 12 nm and exhibited a spherical morphology. Characterization confirmed the presence of the thiazole coating on the MNP surface. These functionalized nanoparticles demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus, suggesting potential applications in fields like drug delivery and water treatment. nanomedicine-rj.com
Catalysis and Organic Transformations
While direct catalytic applications of this compound are not extensively documented in the reviewed literature, its derivatives, particularly Schiff bases, are recognized for their utility in catalysis. nanomedicine-rj.com Schiff bases, formed by the condensation of the primary amino group of the thiazole with aldehydes or ketones, can form stable complexes with various metal ions. These metal complexes often exhibit significant catalytic activity in a range of organic transformations.
The catalytic potential of thiazole derivatives is also highlighted in research where a biocatalyst derived from chitosan (B1678972) was used to synthesize novel thiazole compounds under ultrasonic irradiation. This indicates the role of thiazole-related structures within catalytic systems for promoting organic reactions. Although the parent compound itself may not be the catalyst, it serves as a crucial starting material for ligands and more complex catalytic structures.
Fluorescence Sensors and Probes
The thiazole heterocyclic system is a component of various fluorescent molecules. The development of fluorescent probes for sensing specific analytes like metal ions and pH changes is an active area of research. These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT), where the electronic properties of the molecule, and thus its fluorescence, are altered upon binding to an analyte.
While specific studies focusing on this compound as a fluorescent probe were not identified in the search, research on analogous structures demonstrates the potential of the thiazole scaffold in this field. For instance, derivatives of 2-(hydroxyphenyl)benzothiazole have been successfully used as fluorescent probes for detecting metal cations like magnesium (Mg²⁺) and zinc (Zn²⁺), as well as for sensing pH changes. The high acidity of a fluorophenol moiety attached to the heterocyclic system can impart sensitivity and selectivity. The fluorescence of these probes is significantly enhanced under specific pH conditions or upon binding to a target metal ion. This suggests that with appropriate functionalization, the this compound core could be adapted to create novel fluorescent sensors.
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
A significant future direction for 4-(4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives is in the creation of targeted drug delivery systems. Research has shown that this compound can be used to coat magnetic nanoparticles (MNPs), such as iron(II,III) oxide (Fe3O4), to enhance their therapeutic potential. nanomedicine-rj.com These functionalized nanoparticles exhibit promising antibacterial properties and present an opportunity for development in targeted drug delivery. nanomedicine-rj.com Future research could focus on conjugating these coated nanoparticles with specific ligands (e.g., antibodies or peptides) that recognize and bind to receptors overexpressed on cancer cells or other pathological tissues. This approach would concentrate the therapeutic agent at the site of action, potentially increasing efficacy while minimizing systemic side effects.
Combination Therapies and Synergistic Effects
The demonstrated anticancer activity of this compound derivatives makes them strong candidates for use in combination therapies. dmed.org.ua Future studies should investigate the synergistic effects of this compound when administered with existing chemotherapeutic agents. For instance, its potential as a tubulin polymerization inhibitor could be combined with drugs that act on different cellular pathways, such as DNA replication or signal transduction. evitachem.comdntb.gov.ua Such combinations could lead to enhanced tumor cell death, overcome drug resistance mechanisms, and allow for lower doses of individual agents, thereby reducing toxicity. Investigating these combinations in various cancer cell lines and preclinical models is a critical next step. dmed.org.ua
Exploration of Novel Biological Targets
While tubulin is a known target for this class of compounds, the exploration of novel biological targets remains a fertile area for research. evitachem.com Molecular docking studies on related thiazole (B1198619) derivatives have suggested potential interactions with other key proteins involved in disease, such as the transforming growth factor-beta (TGF-β) type I receptor kinase and PI3K/mTOR dual inhibitors. nih.govnih.gov Future research should employ techniques like proteomics and chemical biology to identify new binding partners for this compound. Uncovering novel targets could expand its therapeutic applications beyond cancer to other diseases, including inflammatory disorders and viral infections. niscair.res.inanalis.com.my
Advanced Materials with Tailored Properties
The unique electronic properties of the thiazole ring suggest applications for this compound in the field of advanced materials. evitachem.com Thiazole derivatives are being investigated for their use in organic electronics, semiconductors, and as components of conjugated microporous polymers for photocatalysis. evitachem.comontosight.airesearchgate.net Future work could focus on synthesizing polymers incorporating the this compound unit to create materials with specific optical or electronic properties. Additionally, its use as an additive in coatings, such as polyurethane, has been explored to confer antimicrobial properties, opening avenues for creating functionalized, protective surfaces. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization
Systematic optimization of the this compound scaffold through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies is crucial for enhancing its therapeutic potential. Research on related analogues has provided a foundational understanding of how modifications to different parts of the molecule affect its biological activity. nih.govacs.org
Key areas for future SAR and SPR optimization include:
The Phenyl 'A' Ring: Introducing various substituents on the 4-methoxyphenyl (B3050149) ring can modulate potency and pharmacokinetic properties.
The Thiazole 'B' Ring: While the thiazole ring is core to its activity, exploring bioisosteric replacements could lead to improved profiles. acs.org
The Amine Group: Substitution on the 2-amino group can significantly impact biological activity, as seen in numerous studies on related 2-aminothiazoles. mdpi.com
The following table summarizes SAR findings from studies on analogous 4-substituted methoxybenzoyl-aryl-thiazoles, which can guide future optimization efforts for the title compound. nih.govacs.org
| Molecular Region | Modification Example | Impact on Anticancer Activity | Reference |
| Thiazole 'B' Ring Replacement | Pyridine, Furan, Thiophene | Maintained or slightly decreased potency | acs.org |
| Pyrimidine, Reversed Thiazole | Significant loss of potency | acs.org | |
| Linker between Rings | Insertion of an -NH- linker | Improved solubility and maintained potency | nih.govacs.org |
| Phenyl 'A' Ring Substitution | para-OH or -NH2 groups | Maintained high potency | nih.govacs.org |
This table is interactive. You can sort and filter the data.
Scalable and Sustainable Synthesis Methods
Developing scalable and environmentally friendly synthesis methods is essential for the future viability of this compound and its derivatives. Traditional synthesis routes often rely on harsh reagents and solvents. researchgate.net Recent research has focused on "green chemistry" approaches for the synthesis of 2-aminothiazoles. tandfonline.com These methods include the use of:
Natural Catalysts: Aqueous extracts from waste neem leaves have been used to catalyze the synthesis of 2-aminothiazole (B372263) derivatives efficiently at room temperature. tandfonline.com
Recyclable Catalysts: Solid-supported catalysts like Nafion-H have been employed in benign solvent systems like polyethylene (B3416737) glycol (PEG)-water, allowing for easy catalyst recovery and reuse. researchgate.netrsc.org
Nanocatalysts: Magnetic nanocatalysts have been developed for one-pot synthesis, offering high efficiency and simple separation of the catalyst from the reaction mixture using an external magnet. rsc.org
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating methods. rsc.org
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via the Hantzsch thiazole synthesis. A common approach involves refluxing 4-methoxyacetophenone with thiourea or thiosemicarbazide derivatives in ethanol or acetic acid, followed by cyclization using reagents like POCl₃ or iodine . For example, describes a similar thiazole derivative synthesized by refluxing 2-amino-4-phenylthiazole with veratraldehyde in ethanol containing acetic acid. Optimization involves adjusting molar ratios, reaction time (typically 6–8 hours), and temperature (80–90°C). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiazole ring protons (δ 6.5–8.5 ppm for aromatic signals) .
- X-ray Crystallography : Single-crystal XRD resolves bond lengths and torsion angles (e.g., C–S bond at ~1.7 Å and dihedral angles between thiazole and methoxyphenyl groups), as demonstrated in for a related thiazol-2-amine derivative .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 233.05 for C₁₀H₁₀N₂OS) .
Q. What are the foundational safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation (GHS hazard codes H315, H319) .
- Waste Disposal : Separate organic waste containers for halogenated byproducts (e.g., chlorinated intermediates) and neutralize acidic residues before disposal .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the methoxyphenyl group’s electron-donating effect lowers the LUMO energy, enhancing nucleophilic activity .
- Molecular Docking : Simulates binding interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). highlights similar triazole derivatives docked into enzyme active sites using AutoDock Vina, with binding energies <−7 kcal/mol indicating strong affinity .
Q. What strategies address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols to reduce variability .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent polarity affecting compound solubility) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing OCH₃ with Cl or CF₃) to isolate electronic vs. steric effects, as shown in for thiazole analogs .
Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Use response surface methodology to model variables like temperature, catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity. demonstrates POCl₃-mediated cyclization at 90°C achieving >85% yield .
- Continuous Flow Reactors : Reduce reaction time from hours to minutes and improve heat dissipation for exothermic steps .
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent, as per ’s guidelines for sustainable engineering .
Q. What advanced functionalization methods enable diversification of the thiazole core for SAR studies?
Methodological Answer:
- Buchwald-Hartwig Amination : Introduce aryl/alkyl groups at the C5 position using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .
- Suzuki Coupling : Attach boronic acids to the methoxyphenyl ring for π-π stacking enhancements, as applied in for chromenone-thiazole hybrids .
- Click Chemistry : Incorporate triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
